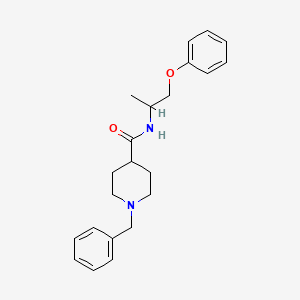

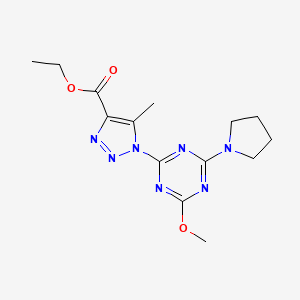

![molecular formula C15H14Cl2N2O4S B5592011 2-{[(2-chlorophenyl)sulfonyl]amino}ethyl (4-chlorophenyl)carbamate](/img/structure/B5592011.png)

2-{[(2-chlorophenyl)sulfonyl]amino}ethyl (4-chlorophenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves regioselective attacks on 2-propynyl-allyl hybrid cations, leading to the formation of conjugated aminohex-4-en-2-ynoates, which can undergo intramolecular amino-Michael reactions to form pyrrole frameworks. For example, the synthesis of 1,3,5-trisubstituted (pyrrol-2-yl)acetic acid esters through dual nucleophilic reactions of sulfonamides or carbamates showcases a related methodology (Ishikawa et al., 2006). Furthermore, the synthesis of sulfonylureas through the reaction of amines with diphenyl carbonate to yield carbamates, which then react with sulfonamides, presents a novel and straightforward approach (Tanwar et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds similar to "2-{[(2-chlorophenyl)sulfonyl]amino}ethyl (4-chlorophenyl)carbamate" is often characterized by planar segments, such as in the case of 3-[2-(4-chlorophenylsulfonyl)ethenyl]-4H-1-benzopyran-4-one, which contains nearly planar benzopyranone, chlorophenyl ring, and ethene group segments (Krishnaiah et al., 1995).

Chemical Reactions and Properties

The compound and its analogs participate in various chemical reactions. For instance, sulfonyl azides can be used in a palladium-catalyzed carbonylation protocol to efficiently synthesize sulfonyl carbamates and sulfonyl ureas (Chow et al., 2016). Additionally, the novel synthesis of sulfonyl carbamate hybrids showcases the potential chemical versatility of these compounds (Hussein, 2018).

Physical Properties Analysis

Physical properties such as solubility and chemical stability are crucial for understanding the behavior of these compounds. For example, the study of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates provides insights into their acid-base properties, solubility, and chemical stability (Chekanova et al., 2014).

Chemical Properties Analysis

The chemical properties of "2-{[(2-chlorophenyl)sulfonyl]amino}ethyl (4-chlorophenyl)carbamate" and related compounds, such as their reactivity and potential as intermediates in the synthesis of other organic molecules, are of significant interest. The use of sulfonylcarbamate as a versatile and unique hydroxy-protecting group, stable under severe conditions yet labile under mild conditions, demonstrates the unique chemical properties these compounds can exhibit (Manabe et al., 2013).

Scientific Research Applications

Heterocyclic Disperse Dyes Synthesis

Research has explored the synthesis of novel heterocyclic disperse dyes incorporating the thiophene moiety for dyeing polyester fibers. These dyes, derived from related compounds through chemical reactions involving sulphur and ethylcyanoacetate, have shown potential in providing yellow, deep pink, brown, and brownish purple shades on polyester fabric. Their application demonstrates very good levelness, wash, perspiration, sublimation, and rub fastness ratings, although they exhibit poor photostability when exposed to light (Iyun et al., 2015).

Organic Synthesis via the Gewald Reaction

The Gewald reaction, a cornerstone in organic synthesis, has been employed to generate 2-aminothiophene-3-carboxylates bearing various aryl groups. This method involves reacting aryl alkyl ketones with ethyl cyanoacetate and elemental sulfur, showcasing the versatility of related sulfonylamino compounds in constructing complex heterocyclic structures (Tormyshev et al., 2006).

Novel Sulfonylcycloureas Synthesis

Research into novel heterocyclic compounds has led to the synthesis of sulfonylcycloureas derivatives. These compounds are obtained through condensation reactions of several sulfonamides derived from aminoesters with ethyl bis(2-chloroethyl)carbamate, showcasing potential applications in anticancer activity through molecular docking studies (Guerfi et al., 2021).

Hydroxy-Protecting Group Applications

The sulfonylcarbamate group has been identified as a unique hydroxyl protecting group, stable under harsh basic conditions but labile under mild conditions. This property makes it versatile for applications in carbohydrate chemistry, demonstrating its potential as a protective group in complex organic synthesis processes (Manabe et al., 2013).

Complex Formation and Physicochemical Studies

Ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates have been the subject of studies focused on their acid-base properties, solubility, chemical stability, and complex formation with metals such as Cu(II), Co(II), and Ni(II). These investigations provide insights into the physicochemical properties and potential applications of sulfonylamino compounds in materials science and coordination chemistry (Chekanova et al., 2014).

Future Directions

The future research directions for “2-{[(2-chlorophenyl)sulfonyl]amino}ethyl (4-chlorophenyl)carbamate” could involve studying its biological activity, potential applications, and mechanism of action. Given the biological activities of similar compounds, it could be interesting to explore its potential as a therapeutic agent .

properties

IUPAC Name |

2-[(2-chlorophenyl)sulfonylamino]ethyl N-(4-chlorophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2O4S/c16-11-5-7-12(8-6-11)19-15(20)23-10-9-18-24(21,22)14-4-2-1-3-13(14)17/h1-8,18H,9-10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJWMSSGDNSSIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCCOC(=O)NC2=CC=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,4-trimethyl-3a,6a-diphenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5591941.png)

![2-(3-methoxybenzyl)-8-(phenylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5591948.png)

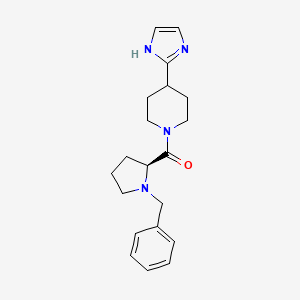

![N-(6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-N'-ethylthiourea](/img/structure/B5591961.png)

![cyclopentanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime](/img/structure/B5591972.png)

![3-bromo-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5591984.png)

![2,6-difluoro-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4-methoxybenzamide hydrochloride](/img/structure/B5592023.png)

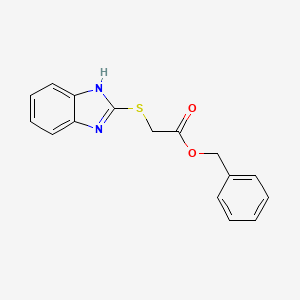

![1-(4-methylbenzyl)-5-[(4-methylbenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5592024.png)

![2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5592029.png)

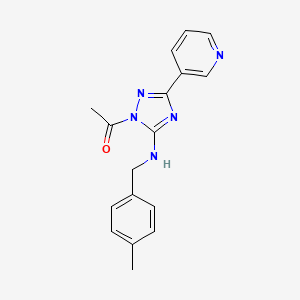

![4-[(3-nitrobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5592030.png)